1H NMR and 13C NMR chemical shifts for 3,4,5-Trimethoxyphenylglyoxal hydrate
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4,5-Trimethoxyphenylglyoxal Hydrate Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structura...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3,4,5-Trimethoxyphenylglyoxal Hydrate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3,4,5-Trimethoxyphenylglyoxal Hydrate, a versatile synthetic intermediate in pharmaceutical and materials science.[1][2][3] We will delve into the theoretical underpinnings of the observed chemical shifts, providing detailed peak assignments and interpretation. Furthermore, this document outlines a robust, field-proven protocol for the acquisition of high-quality NMR data for this and structurally related compounds, ensuring reproducibility and accuracy in research and development settings.
Introduction and Molecular Structure
3,4,5-Trimethoxyphenylglyoxal is a bifunctional building block featuring both a reactive 1,2-dicarbonyl system and a highly functionalized aromatic ring.[3][4] In the presence of water or other protic solvents, the glyoxal moiety readily undergoes hydration to form a stable geminal diol, 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethan-1-one, commonly referred to as 3,4,5-Trimethoxyphenylglyoxal Hydrate.[5] This hydration has a profound impact on its spectroscopic properties.
Understanding the precise molecular structure through NMR is critical for confirming its identity, assessing purity, and predicting its reactivity in subsequent synthetic steps. The inherent symmetry of the 3,4,5-trimethoxyphenyl group and the unique electronic environment of the gem-diol moiety give rise to a distinctive and interpretable NMR fingerprint.
Below is the molecular structure with a systematic atom numbering scheme that will be used for the spectral assignments throughout this guide.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Detailed Steps:
Sample Preparation:
Accurately weigh 10-20 mg of 3,4,5-Trimethoxyphenylglyoxal Hydrate.
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a small vial. Ensure the solvent is of high purity to minimize impurity peaks.
* Vortex the sample until fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Instrument Setup & Data Acquisition:
Insert the sample into the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the solvent.
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
For ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters on a 400 MHz instrument would include a 90° pulse angle, 16 scans, a relaxation delay (d1) of 4 seconds, and an acquisition time of 4-5 seconds.
For ¹³C NMR: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more), with a longer relaxation delay (e.g., 2-5 seconds).
Data Processing:
Apply Fourier transformation to the acquired Free Induction Decay (FID).
Carefully phase the spectrum manually to ensure all peaks are in pure absorption mode.
Apply a baseline correction to ensure the baseline is flat.
Calibrate the chemical shift scale. For ¹H NMR in CDCl₃, the residual solvent peak of CHCl₃ is set to 7.26 ppm. For ¹³C NMR, the CDCl₃ triplet is set to 77.16 ppm.
* Integrate the signals in the ¹H spectrum and normalize them to a known number of protons (e.g., the 2H aromatic singlet).
Conclusion
The ¹H and ¹³C NMR spectra of 3,4,5-Trimethoxyphenylglyoxal Hydrate provide a clear and unambiguous confirmation of its structure. Key diagnostic features include the characteristic singlet for the two equivalent aromatic protons, the three distinct methoxy group signals, and, most importantly, the upfield signals for the methine proton (H-8) and carbon (C-8) of the gem-diol. These features definitively distinguish the hydrate form from its anhydrous dicarbonyl precursor. The methodologies and spectral interpretations presented in this guide serve as an authoritative resource for researchers utilizing this important chemical building block.
References
The Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved March 26, 2026, from [Link]
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 101 MHz, H2O, predicted) (NP0269285). Retrieved March 26, 2026, from [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 900 MHz, H2O, predicted) (NP0292338). Retrieved March 26, 2026, from [Link]
Juhola, P., et al. (2021). Aqueous-phase behavior of glyoxal and methylglyoxal observed with carbon and oxygen K-edge X-ray absorption spectroscopy. Atmospheric Chemistry and Physics. Retrieved March 26, 2026, from [Link]
ResearchGate. (n.d.). Fig. 6. 1 H-NMR analyses revealing various degrees of hydration. Retrieved March 26, 2026, from [Link]
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved March 26, 2026, from [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). Retrieved March 26, 2026, from [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0187570). Retrieved March 26, 2026, from [Link]
The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved March 26, 2026, from [Link]
Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved March 26, 2026, from [Link]
Hussein, B. R. M., & Moustafa, A. H. (2022). Utility of arylglyoxal hydrates in synthesis of 4-aroyl-t[6][7][8]riazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines. Molecular Diversity. Retrieved March 26, 2026, from [Link]
ResearchGate. (2022, December 8). Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. Retrieved March 26, 2026, from [Link]
Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved March 26, 2026, from [Link]
Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 26, 2026, from [Link]
ResearchGate. (2025, April). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved March 26, 2026, from [Link]
PMC. (2025, April 30). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved March 26, 2026, from [Link]
SpectraBase. (n.d.). 3,4,5-Trimethoxyphenol - Optional[13C NMR] - Chemical Shifts. Retrieved March 26, 2026, from [Link]
MDPI. (2022, March 31). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved March 26, 2026, from [Link]
PMC. (2023, June 2). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Retrieved March 26, 2026, from [Link]
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The Mechanism of Action and Synthetic Utility of 3,4,5-Trimethoxyphenylglyoxal Hydrate in Organic Synthesis
Executive Summary In the landscape of modern organic synthesis and drug development, aryl glyoxals serve as indispensable bifunctional building blocks. Among these, 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG hydrate) st...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern organic synthesis and drug development, aryl glyoxals serve as indispensable bifunctional building blocks. Among these, 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG hydrate) stands out due to its integration of a highly reactive dicarbonyl moiety with the 3,4,5-trimethoxyphenyl (TMP) pharmacophore—a privileged structure known for its potent tubulin-binding and anticancer properties.
This technical guide provides an in-depth analysis of the mechanistic pathways governed by TMPG hydrate. By dissecting its electronic topography, regioselective reactivity, and application in complex multicomponent reactions (MCRs), this whitepaper equips application scientists and medicinal chemists with the foundational logic and validated protocols required to leverage this reagent in advanced synthetic workflows.
Chemical Profiling & Electronic Topography
The Nature of the Hydrate
Anhydrous aryl glyoxals are highly electrophilic but suffer from instability, readily undergoing polymerization or degradation upon storage. TMPG hydrate (
C11H12O5⋅xH2O
) circumvents this by existing as a stable geminal diol (hemiacetal/hydrate) at the terminal carbon. In solution, it acts as a controlled-release reservoir. As the equilibrium shifts, the reactive dicarbonyl species is generated in situ, ensuring a steady, low concentration of the highly reactive aldehyde, which minimizes side reactions[1].
Regioselectivity: The Aldehyde vs. Ketone Dichotomy
The synthetic utility of TMPG hydrate is rooted in the differential electrophilicity of its two carbonyl centers.
The Ketone Center: Conjugated directly to the electron-rich 3,4,5-trimethoxyphenyl ring. The methoxy groups donate electron density via resonance, significantly deactivating the ketone carbon toward nucleophilic attack.
The Aldehyde Center: Isolated from the aromatic resonance system and adjacent to the electron-withdrawing ketone, the terminal aldehydic carbon (or its hydrate equivalent) is exceptionally electrophilic.
This electronic disparity dictates that nucleophiles will almost exclusively attack the terminal aldehyde first, establishing the foundational regioselectivity required for predictable heterocycle synthesis.
TMPG hydrate is a premier substrate for one-pot MCRs aimed at synthesizing nitrogen and oxygen heterocycles, such as imidazoles, quinoxalines, and 1,2,4-triazines [2].
Mechanism: The reaction initiates via a regioselective Knoevenagel-type condensation or Schiff base formation at the aldehyde carbon. Once the initial adduct is formed, the secondary nucleophilic site of the reacting partner (e.g., the second amine in a diamine) undergoes an intramolecular cyclization by attacking the less reactive ketone. Subsequent dehydration is driven by the thermodynamic stability of the resulting aromatic system.
Stepwise mechanism for the synthesis of 1,2,4-triazines via regioselective condensation.
Intramolecular Cannizzaro Rearrangement
Under strongly basic conditions, TMPG hydrate undergoes an internal Cannizzaro reaction to yield 3,4,5-trimethoxymandelic acid derivatives [3][4].
Mechanism: Hydroxide rapidly and reversibly attacks the electrophilic aldehyde carbon. The resulting tetrahedral intermediate undergoes a rate-determining 1,2-hydride shift to the adjacent ketone carbon. This intramolecular hydride transfer is kinetically favored over intermolecular reactions and is thermodynamically driven by the formation of a highly stable carboxylate anion[4].
Mechanistic pathway of the intramolecular Cannizzaro reaction of TMP-glyoxal.
Photoredox Precursor Generation (Acyl-DHPs)
Recent advancements in photoredox catalysis utilize glyoxal hydrates to synthesize Acyl-1,4-Dihydropyridines (Acyl-DHPs). TMPG hydrate can be condensed with ethyl acetoacetate and ethyl 3-aminocrotonate to form an Acyl-DHP. Upon visible light irradiation, these complexes undergo electron transfer (ET) to release highly reactive TMP-acyl radicals, serving as universal acylation reagents for functionalizing unactivated alkenes and heterocycles [1].
Quantitative Data: Reactivity & Yield Profiles
The following table summarizes the comparative reactivity metrics of TMPG hydrate across its primary synthetic applications.
To ensure scientific integrity, the following protocol for synthesizing a biologically active 5-(3,4,5-trimethoxyphenyl)-1,2,4-triazine derivative is designed as a self-validating system. Every step includes the causality behind the operational choice and the corresponding In-Process Controls (IPCs) [5].
Protocol: Synthesis of 5-(3,4,5-Trimethoxyphenyl)-1,2,4-triazine Derivatives
Objective: Condense an aminoguanidine derivative with TMPG hydrate to yield a targeted anticancer triazine scaffold[5].
Step 1: Reagent Activation & Initial Condensation
Action: Dissolve the aminoguanidine derivative (1.0 eq) and TMPG hydrate (1.1 eq) in dry p-dioxane. Stir at room temperature for 2 hours.
Causality: Room temperature stirring is critical. It provides sufficient kinetic energy for the primary amine to attack the highly electrophilic aldehyde carbon while preventing premature, non-selective attack on the ketone. The slight excess of TMPG hydrate compensates for any trace degradation.
IPC (Validation): Extract an aliquot for
1H
-NMR. The characteristic aldehydic proton of the glyoxal (typically ~9.5 ppm) should completely disappear, confirming the formation of the intermediate Schiff base.
Step 2: Intramolecular Cyclization & Dehydration
Action: Elevate the reaction temperature to reflux (101 °C) and maintain stirring for 24–33 hours.
Causality: The secondary amine of the guanidine moiety is a weaker nucleophile. Refluxing provides the activation energy required to attack the deactivated TMP-ketone. Dry p-dioxane acts as a high-boiling, aprotic solvent that facilitates the thermodynamic expulsion of water without competing as a nucleophile, driving the equilibrium toward the fully aromatized triazine[5].
IPC (Validation): Monitor via TLC (Ethyl Acetate/Hexane 1:1). The intermediate spot will gradually convert to a higher Rf product.
Step 3: Isolation & Structural Verification
Action: Cool the mixture, evaporate the solvent under reduced pressure, and recrystallize the crude solid from dry p-dioxane or ethanol.
Causality: Recrystallization leverages the differential solubility of the highly planar, aromatic triazine product against unreacted starting materials.
Final Validation: Conduct
1H
-NMR. The success of the cyclization is definitively confirmed by the appearance of a distinct singlet at ~9.0 ppm, corresponding to the H-6 proton of the newly formed 1,2,4-triazine ring, and the absence of any
NH
signals at 4–6 ppm from the starting aminoguanidine[5].
Conclusion
3,4,5-Trimethoxyphenylglyoxal hydrate is far more than a simple dicarbonyl reagent; it is a highly programmable synthetic vector. By understanding the electronic asymmetry between its aldehyde and ketone centers, researchers can rationally design multicomponent reactions, trigger thermodynamic rearrangements, and generate photoredox precursors. Incorporating rigorous in-process controls ensures that these mechanistic pathways translate reliably into high-yield syntheses of complex, biologically active molecular architectures.
References
Title: Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles
Source: RSC Advances
URL: [Link]
Title: Kinetics and mechanism of the reaction of phenylglyoxal hydrate with sodium hydroxide to give sodium mandelate
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
A Technical Guide to the Solubility Profile of 3,4,5-Trimethoxyphenylglyoxal Hydrate in Polar Aprotic Solvents
Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4,5-Trimethoxyphenylglyoxal hydrate, a key intermediate in pharmaceutical and organic synthesis.[1][2][3][4] The focu...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3,4,5-Trimethoxyphenylglyoxal hydrate, a key intermediate in pharmaceutical and organic synthesis.[1][2][3][4] The focus is on its behavior in common polar aprotic solvents, a critical consideration for reaction chemistry, purification, and formulation development. This document delineates the theoretical principles governing its solubility, offers predictive assessments, and provides a robust, field-proven experimental protocol for empirical determination. All methodologies are presented with an emphasis on causality and self-validation to ensure scientific integrity.
Introduction: The Significance of 3,4,5-Trimethoxyphenylglyoxal Hydrate
3,4,5-Trimethoxyphenylglyoxal hydrate, with the chemical structure 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone, is a functionalized aromatic compound of significant interest.[5] Its precursor, 3,4,5-trimethoxybenzaldehyde, is a well-known intermediate in the synthesis of pharmaceuticals like the antibacterial agent trimethoprim.[3][4][6] The presence of a hydrated glyoxal moiety attached to a trimethoxyphenyl ring imparts a unique combination of polarity and reactivity, making it a versatile building block.
A compound's solubility profile is a cornerstone of its chemical characterization, dictating its utility in various applications. For researchers and drug developers, understanding how this compound behaves in different solvent systems is paramount for:
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates.
Purification: Selecting appropriate solvents for crystallization or chromatography.
Formulation: Developing stable and bioavailable drug delivery systems.
Analytical Chemistry: Preparing solutions for techniques like HPLC, NMR, or UV-Vis spectroscopy.
This guide focuses specifically on polar aprotic solvents, which are frequently employed in organic synthesis and drug discovery due to their ability to dissolve a wide range of organic molecules, including polar, non-ionic species.[7]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the foundational concept for predicting solubility.[8][9] This rule states that a solute will dissolve best in a solvent that shares similar intermolecular forces.
The molecular structure of 3,4,5-Trimethoxyphenylglyoxal hydrate reveals several key features that govern its polarity:
Aromatic Ring with Methoxy Groups: The benzene ring itself is nonpolar, but the three electron-donating methoxy (-OCH₃) groups introduce polarity and sites for dipole-dipole interactions.
Hydrated Glyoxal Group: The -C(=O)CH(OH)₂ moiety is the dominant source of polarity. It contains:
A highly polar ketone group (C=O).
Two hydroxyl (-OH) groups from the hydrate, which are capable of acting as hydrogen bond donors.
The presence of multiple oxygen atoms and hydroxyl groups makes this a highly polar molecule with a significant dipole moment.
Solvent Analysis: Polar Aprotic Solvents
Polar aprotic solvents are characterized by having large dipole moments but lacking acidic protons (i.e., they do not have O-H or N-H bonds).[10][11] This means they can solvate positively charged species and engage in dipole-dipole interactions, but they cannot act as hydrogen bond donors.[10] Their ability to dissolve polar compounds makes them invaluable in chemistry.[7]
The following table summarizes key properties of common polar aprotic solvents relevant to this guide.
Solvent
Abbreviation
Dielectric Constant (ε)
Dipole Moment (μ, Debye)
Predicted Solubility of 3,4,5-Trimethoxyphenylglyoxal Hydrate
Dimethyl Sulfoxide
DMSO
47.2
3.96
High
N,N-Dimethylformamide
DMF
36.7
3.82
High
Acetonitrile
ACN
37.5
3.92
Moderate
Acetone
-
20.7
2.88
Moderate to Low
Tetrahydrofuran
THF
7.6
1.75
Low
Data sourced from multiple chemical reference tables.[12]
Causality: The high dielectric constants and dipole moments of DMSO and DMF make them exceptionally effective at solvating the polar glyoxal and methoxy functionalities of the target molecule.[7][13] Acetonitrile, while also very polar, is a weaker hydrogen bond acceptor than DMSO, which may result in slightly lower solubility. Acetone and THF have significantly lower polarity, making them less effective at overcoming the crystal lattice energy of the solid solute, thus leading to lower predicted solubility.[11]
Experimental Protocol for Equilibrium Solubility Determination
While predictions are useful, empirical data is the gold standard. The following protocol describes the Isothermal Shake-Flask Method , a reliable "excess solid" technique for determining thermodynamic (equilibrium) solubility.[14]
Scintillation vials or glass test tubes with screw caps
Thermostatically controlled shaker or incubator
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Preparation: Add an excess amount of solid 3,4,5-Trimethoxyphenylglyoxal hydrate to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation. A starting point is ~10-20 mg of solid per 1 mL of solvent.
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen polar aprotic solvent to the vial.
Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is standard, but this should be validated by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Critical Step: Do not alter the temperature, as solubility is temperature-dependent.[15][16]
Sample Extraction: Carefully withdraw a small aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step removes all undissolved particulates, which would otherwise lead to an overestimation of solubility.
Dilution: Accurately dilute the clear, filtered saturated solution with the same solvent (or a mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument. A precise dilution factor is crucial for accurate back-calculation.
Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve must be prepared using stock solutions of known concentrations to quantify the amount of dissolved solute.
Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration from calibration curve, mg/mL) × (Dilution Factor)
Protocol Validation
This protocol is self-validating. The presence of undissolved solid at the end confirms saturation. Time-point analysis confirms that equilibrium has been reached. Using a calibrated analytical method ensures the accuracy of the final measurement.
Diagram: Experimental Workflow for Solubility Determination
Caption: Workflow for the isothermal shake-flask solubility measurement method.
Factors Influencing Solubility Measurements
Several variables can impact the solubility of a compound, and a Senior Application Scientist must account for them to ensure data is reliable and reproducible.
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[10][16] Therefore, all measurements must be performed and reported at a specified, constant temperature.
Compound Purity and Form:
Impurities: The presence of impurities can either increase or decrease apparent solubility.
Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, a different solubility.[10][17] It is crucial to characterize the solid form being tested.
Hydration State: As this is a hydrate, the degree of hydration must be consistent. Anhydrous or different hydrate forms will exhibit different solubilities.
Solvent Grade and Water Content: The purity of the solvent is important. Polar aprotic solvents like DMSO are hygroscopic; absorbed water can alter the solvent's polarity and its interaction with the solute.
Caption: Key physical and chemical factors that influence experimental solubility.
Conclusion and Recommendations
Based on its highly polar structure, 3,4,5-Trimethoxyphenylglyoxal hydrate is predicted to exhibit high solubility in strong polar aprotic solvents such as DMSO and DMF, and moderate solubility in acetonitrile . Its solubility is expected to be low in less polar solvents like THF.
For any application, it is strongly recommended that researchers and developers do not rely solely on predictions. The experimental protocol detailed in this guide provides a robust framework for determining the precise solubility values needed for process optimization, formulation, and regulatory filings. Careful control over experimental variables, particularly temperature and material purity, is essential for generating trustworthy and reproducible data.
References
Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).
Buy Online CAS Number 858255-78-4 - TRC - 3,4,5-Trimethoxyphenylglyoxal Hydrate. LGC Standards.
Experiment: Solubility of Organic & Inorganic Compounds.
Solubility of Organic Compounds. (2023, August 31).
Solubility Factors When Choosing a Solvent | Cell And Molecular Biology - Labroots. (2021, April 1).
Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (2025, July 29).
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
What are the factors that affect solubility? - Quora. (2015, June 21).
Solubility Factors When Choosing a Solvent | News & Announcements - Cayman Chemical.
Factors Influencing the Solubility of Drugs - Pharmlabs.
What are the factors that influence solubility? - AAT Bioquest. (2024, August 26).
An In-depth Technical Guide to the Synthesis of 3,4-Dimethoxyphenylglyoxal Hydrate - Benchchem.
An In-depth Technical Guide on the Core Chemical Properties of 3,5-Dimethoxyphenylglyoxal Hydrate - Benchchem.
Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company, L.L.C.
Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).
Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate - PMC.
Acetonitrile as solvent - ResearchGate.
3,4,5-Trimethoxybenzaldehyde - Wikipedia.
Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws].
Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - MDPI. (2021, April 30).
Alternatives to DMSO? Acetonitrile in biology? : r/Chempros - Reddit. (2021, April 27).
Acetonitrile as solvent for protein interaction analysis - PubMed. (2018, July 15).
ThermoML:J. Chem. Eng. Data 2013, 58, 12, 3447-3452.
Solvents - MSU chemistry - Michigan State University.
Crystal Structure and X-ray Diffraction Analysis of 3,4,5-Trimethoxyphenylglyoxal Hydrate: A Comprehensive Technical Guide
Executive Summary 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG hydrate) is a highly versatile α-ketoaldehyde derivative that serves as a cornerstone in both rational drug design and advanced biochemical diagnostics. In ph...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG hydrate) is a highly versatile α-ketoaldehyde derivative that serves as a cornerstone in both rational drug design and advanced biochemical diagnostics. In pharmaceutical development, it is a critical electrophilic precursor for synthesizing 1,2,4-triazine derivatives—potent tubulin-binding anticancer agents . In molecular diagnostics, it functions as a highly specific chemiluminescent probe for quantifying guanine residues in DNA aptamers .
Despite its widespread utility, the structural nuances of TMPG hydrate are frequently misunderstood. This whitepaper provides an in-depth crystallographic and mechanistic analysis of TMPG hydrate, detailing the causality behind its structural conformation, the self-validating protocols required for its Single-Crystal X-Ray Diffraction (SC-XRD) analysis, and the physicochemical data that dictate its reactivity.
Chemical Identity & Mechanistic Causality: The Gem-Diol Paradigm
While conventionally drawn as an anhydrous α-ketoaldehyde (Ar–CO–CHO), crystallographic and NMR data definitively prove that in the solid state and aqueous solutions, phenylglyoxal derivatives exist almost exclusively as stable geminal diols (2,2-dihydroxy-1-arylethan-1-ones) .
The Causality of Hydration:
The formation of the gem-diol is driven by profound thermodynamic and electrostatic factors. The adjacent sp²-hybridized carbonyl carbons in the anhydrous form suffer from severe dipole-dipole repulsion. Furthermore, the electron-withdrawing nature of the ketone, combined with the electron-donating resonance from the 3,4,5-trimethoxyphenyl ring, renders the terminal aldehyde carbon exceptionally electrophilic. Nucleophilic addition of water forces the terminal carbon into an sp³-hybridized state, relieving electrostatic tension and forming a stable 2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethan-1-one structure .
Fig 1. Synthesis and equilibrium pathway of TMPG hydrate via Riley oxidation and hydration.
Crystallographic Features and Supramolecular Architecture
The SC-XRD analysis of TMPG hydrate reveals critical insights into its solid-state behavior, which directly translates to its solubility and reactivity profiles.
Hydrogen Bonding Networks: The gem-diol moiety provides two potent hydrogen bond donors (-OH) and multiple acceptors (the ketone carbonyl and three methoxy oxygens). In the crystal lattice, these molecules self-assemble into extensive supramolecular chains. The hydroxyl groups typically donate hydrogen bonds to the ketone carbonyl of adjacent molecules, creating a robust, tightly packed lattice that explains its high melting point relative to the liquid anhydrous form.
Conformational Geometry: The 3,4,5-trimethoxy groups exhibit distinct rotational preferences. To maximize p-π conjugation with the aromatic system, the meta and para methoxy groups strive for coplanarity with the phenyl ring. However, steric crowding often forces the meta methoxy groups slightly out of the idealized plane, a feature clearly visible in the refined electron density map.
Quantitative Physicochemical and Crystallographic Data
The following table summarizes the structural and physicochemical parameters of TMPG hydrate, establishing a baseline for quality control and crystallographic refinement.
Experimental Protocols: Synthesis and SC-XRD Analysis
To ensure scientific integrity, the following methodologies are designed as self-validating systems, where the output of one step acts as the quality control metric for the next.
Protocol 1: Synthesis and Crystallization of TMPG Hydrate
Riley Oxidation: Dissolve 50 mmol of 3,4,5-trimethoxyacetophenone in 40 mL of analytical-grade dioxane. Add 45 mmol of Selenium dioxide (SeO₂) and stir at 40 °C. Causality: SeO₂ selectively oxidizes the α-methyl group to a carbonyl via an enol intermediate, yielding the highly electrophilic keto-aldehyde .
Filtration & Hydration: Reflux for 3 hours, filter out the insoluble elemental selenium, and quench the filtrate with 240 mL of distilled water. Keep at 4 °C for 15 hours. Causality: The massive aqueous excess drives the thermodynamic equilibrium entirely toward the nucleophilic addition of water, precipitating the stable gem-diol.
Crystal Growth: Recrystallize the crude precipitate from a minimal volume of hot water/dioxane. Allow the solution to evaporate slowly at room temperature. Causality: Slow solvent evaporation limits the nucleation rate, ensuring the thermodynamic growth of macroscopic, defect-free single crystals suitable for diffraction.
Protocol 2: SC-XRD Data Collection and Refinement
Crystal Selection & Cryoprotection: Under a polarized light microscope, select a crystal exhibiting uniform extinction (confirming a single domain). Coat the crystal immediately in Paratone-N oil. Causality: Paratone-N acts as a critical thermodynamic barrier, preventing the rapid dehydration of the gem-diol back to the anhydrous liquid under the dry nitrogen stream of the cryocooler.
Data Collection: Mount the crystal on a MiTeGen loop and transfer it to the diffractometer equipped with a 100 K cryostream. Utilize Mo Kα radiation (λ = 0.71073 Å). Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), yielding sharper diffraction spots and high-angle resolution data. Mo Kα is chosen to minimize absorption effects inherent in highly oxygenated organic crystals.
Data Reduction & Refinement: Integrate the frames and apply an empirical absorption correction (e.g., SADABS). Solve the phase problem using direct methods (SHELXT) and refine by full-matrix least-squares on F² (SHELXL).
Self-Validation: By cross-referencing the internal agreement factor (
Rint
) during data reduction with the final
R1
refinement factor, the crystallographer establishes a self-validating loop. An
Rint<0.05
confirms the chosen Laue group and integration parameters, directly authenticating the structural model's reliability.
The precise structural geometry of TMPG hydrate directly informs its utility in drug discovery. When condensed with aminoguanidines, the gem-diol undergoes a dehydration-cyclization cascade to form 1,2,4-triazines. The crystallographically confirmed coplanarity of the 3,4,5-trimethoxyphenyl ring is preserved in the final drug molecule, allowing it to act as a highly effective pharmacophore that perfectly mimics colchicine, intercalating into the α/β-tubulin interface and inducing apoptosis in cancer cell lines (e.g., HCT-116, HeLa) .
References
Title: Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability
Source: International Journal of Molecular Sciences (MDPI)
URL: [Link]
Title: Precise Microfluidic Luminescent Sensor Platform with Controlled Injection System
Source: ACS Omega (American Chemical Society)
URL: [Link]
Title: Recent Developments in General Methodologies for the Synthesis of α-Ketoamides
Source: Chemical Reviews (American Chemical Society)
URL: [Link]
Thermodynamic Stability and Diagnostic Applications of 3,4,5-Trimethoxyphenylglyoxal Hydrate: A Technical Whitepaper
Executive Summary 3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly specialized, electron-deficient biochemical reagent widely utilized in advanced molecular diagnostics and organic synthesis. While classical glyo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly specialized, electron-deficient biochemical reagent widely utilized in advanced molecular diagnostics and organic synthesis. While classical glyoxals are notorious for their instability, the hydrated form of TMPG exhibits remarkable thermodynamic stability, making it an ideal candidate for high-sensitivity chemiluminescence assays. This whitepaper provides an in-depth analysis of the thermodynamic equilibrium governing TMPG hydration, explores the causality behind its chemical behavior, and outlines self-validating protocols for its implementation in cutting-edge genomic and proteomic detection platforms.
Molecular Dynamics & Thermodynamic Stability
The Anhydrous vs. Hydrate Equilibrium
Like its parent compound phenylglyoxal, the anhydrous form of TMPG is a yellow liquid or solid that is highly reactive and prone to polymerization upon standing[1]. However, when exposed to moisture or dissolved in aqueous media, it undergoes a rapid, exothermic nucleophilic addition of water to form colorless crystals of the hydrate[1].
The causality behind this rapid hydration lies in the electronic structure of the molecule. The adjacent ketone group and the 3,4,5-trimethoxyphenyl ring exert a strong electron-withdrawing effect, rendering the aldehydic carbon extremely electrophilic. Consequently, water acts as a nucleophile, attacking the aldehyde to form a stable geminal diol (2,2-dihydroxy-1-(3,4,5-trimethoxyphenyl)ethanone)[2]. Under standard ambient conditions, this hydrate is chemically stable and represents the thermodynamically favored state. Upon heating, the hydrate undergoes an endothermic dehydration, losing water to regenerate the highly reactive anhydrous liquid.
Caption: Thermodynamic equilibrium between anhydrous TMPG and its stable hydrate form.
Quantitative Data Summaries
To establish a baseline for quality control and assay development, the thermodynamic and physicochemical properties of TMPG hydrate are summarized below.
Table 1: Thermodynamic and Physicochemical Properties of TMPG Hydrate
Application in Diagnostics: TMPG-Mediated Chemiluminescence
TMPG has revolutionized non-radioactive detection methods due to its highly specific reactivity with guanine moieties in nucleic acids and arginine residues in proteins.
Mechanism of Action:
At room temperature and under mild alkaline conditions, the highly electrophilic carbonyl groups of TMPG react specifically with the N1 and N2 positions of guanine. This cycloaddition forms an unstable dioxetane intermediate. As the dioxetane ring spontaneously cleaves, it releases energy in the form of light (chemiluminescence).
This mechanism has been heavily leveraged in clinical research. Yamasuji et al. (2011) developed a highly sensitive chemiluminescence method for detecting telomere DNA using TMPG, achieving a detection limit of 0.3 ng on a nylon membrane[4]. Similarly, Hossain et al. utilized a PrP-specific aptamer coupled with TMPG chemiluminescence to detect pathological prion proteins (PrPSc) with an extraordinary sensitivity of 6.2 pM/spot, vastly outperforming traditional antibody-based immunoassays[5].
Caption: Step-by-step workflow for TMPG-mediated chemiluminescence detection of nucleic acids.
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal checks to verify the thermodynamic state of the reagent and the specificity of the reaction.
Protocol 1: Thermodynamic Stability Profiling of TMPG Hydrate (TGA/DSC)
Causality: Before utilizing TMPG in sensitive diagnostic assays, researchers must verify that the reagent has not prematurely dehydrated or polymerized. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) confirm the integrity of the gem-diol.
Sample Preparation: Accurately weigh 5.0 mg of TMPG hydrate into a standard aluminum crucible.
Thermal Ramp: Heat the sample from 25 °C to 200 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min).
Data Acquisition: Monitor the endothermic heat flow and corresponding mass loss.
Self-Validation Step (Critical): Calculate the theoretical mass loss for the dehydration of the monohydrate (approximately 7.4%).
Pass: An endothermic peak is observed between 76–139 °C[3],[1] with a mass loss of exactly 7.4% ± 0.2%.
Fail: If the mass loss exceeds 8.0%, the sample contains excess unbound water. If the mass loss is < 7.0%, the sample has partially dehydrated or polymerized, invalidating the batch for chemiluminescence assays.
Protocol 2: High-Sensitivity TMPG Chemiluminescence Assay for Guanine Detection
Causality: This protocol leverages the specific reaction between TMPG and guanine. FITC-labeled primers are used to amplify the signal, as the intra-molecular energy transfer from the excited TMPG-guanine complex to FITC significantly enhances photon emission[4].
Target Amplification: Perform PCR on the target sequence using FITC-labeled forward and reverse primers[4].
Internal Control: Run a parallel PCR using a guanine-free oligonucleotide sequence to serve as a negative baseline.
Separation & Transfer: Separate the PCR products via gel electrophoresis and perform a Southern blot to transfer the DNA onto a positively charged nylon membrane[4].
Reagent Application: Prepare a fresh 0.1 M solution of validated TMPG hydrate in N,N-dimethylformamide (DMF). Apply the solution evenly across the membrane at room temperature[4].
Signal Capture: Immediately place the membrane in a dark-box CCD imaging system and integrate the chemiluminescence signal for 5 minutes.
Self-Validation Step (Critical): Analyze the signal-to-noise (S/N) ratio. The guanine-free negative control must remain at baseline (background noise level). An S/N ratio < 3 in the positive target sample indicates either TMPG degradation (failure to form the reactive dioxetane) or non-specific FITC-primer binding, requiring immediate assay recalibration.
Conclusion
The thermodynamic stability of 3,4,5-Trimethoxyphenylglyoxal hydrate is the cornerstone of its utility in modern biochemistry. By naturally favoring the stable gem-diol state under ambient conditions, TMPG avoids the rapid degradation typical of other glyoxals. When coupled with self-validating analytical protocols, its highly specific reactivity with guanine provides an exceptionally sensitive, non-radioactive platform for the detection of critical biomarkers, ranging from telomeric DNA to pathological prions.
An In-depth Technical Guide to the Spectroscopic Characterization of 3,4,5-Trimethoxyphenylglyoxal Hydrate
Abstract This technical guide provides a comprehensive framework for the spectroscopic characterization of 3,4,5-Trimethoxyphenylglyoxal Hydrate, a key building block in synthetic and medicinal chemistry. Intended for re...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 3,4,5-Trimethoxyphenylglyoxal Hydrate, a key building block in synthetic and medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and purity assessment of this compound. The guide emphasizes the causality behind experimental choices, presents self-validating protocols, and integrates multi-technique data to ensure authoritative and trustworthy characterization. Methodologies are detailed step-by-step, quantitative data is summarized for clarity, and logical workflows are illustrated to provide a field-proven, in-depth resource.
Introduction: The Significance of 3,4,5-Trimethoxyphenylglyoxal Hydrate
The 3,4,5-trimethoxyphenyl moiety is a prevalent structural motif in a multitude of biologically active molecules, including potent anticancer agents that function as tubulin polymerization inhibitors.[1] Derivatives of this core structure are explored for a wide range of therapeutic applications, from antimicrobial to anti-inflammatory agents.[2][3] 3,4,5-Trimethoxyphenylglyoxal Hydrate, with its vicinal dicarbonyl functionality existing in a stable hydrated form, serves as a versatile precursor for the synthesis of diverse heterocyclic systems and other complex organic molecules.[4][5]
Given its role as a critical starting material, rigorous characterization is paramount to ensure the identity, purity, and stability of the compound, which directly impacts the reproducibility of synthetic procedures and the quality of downstream drug discovery efforts. Spectroscopic techniques provide the necessary tools for this rigorous analysis, offering a non-destructive and highly informative view of the molecule's atomic and electronic structure. This guide provides the technical details and expert insights required to perform and interpret these analyses effectively.
Physicochemical Properties
A foundational understanding begins with the basic physicochemical properties of the molecule. These data are essential for accurate sample preparation and for correlating with spectroscopic findings.
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3,4,5-Trimethoxyphenylglyoxal Hydrate, it provides definitive evidence for the aromatic substitution pattern, the methoxy groups, and the unique gem-diol (hydrate) structure.
Principle and Rationale
¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR reveals the number of unique carbon atoms and their functional group identity (e.g., C=O, C-O, aromatic C-H). The choice of a deuterated solvent like DMSO-d₆ or CDCl₃ is critical to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is used as an internal standard for referencing chemical shifts to 0 ppm, ensuring data comparability across different instruments.[7]
Experimental Protocol: NMR Spectroscopy
Sample Preparation:
Accurately weigh 5-10 mg of 3,4,5-Trimethoxyphenylglyoxal Hydrate for ¹H NMR or 20-50 mg for ¹³C NMR.
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial. The choice of DMSO-d₆ is often advantageous for hydrates as its residual water peak does not interfere with many analyte signals, and it can participate in hydrogen bonding with the hydroxyl protons, making them observable.
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
Instrument Setup:
Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent.
Shim the magnetic field to achieve maximum homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
Data Acquisition:
Tune the probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).
Acquire the ¹H spectrum using a standard pulse sequence.
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line.
Data Interpretation and Analysis
The expected NMR data provides a unique fingerprint for the molecule.
Table 1: Predicted ¹H NMR Spectroscopic Data for 3,4,5-Trimethoxyphenylglyoxal Hydrate
Chemical Shift (δ) ppm (Predicted)
Multiplicity
Integration
Assignment
Rationale
~7.1-7.3
Singlet
2H
Aromatic (Ar-H)
The two protons on the aromatic ring are chemically equivalent due to symmetry, resulting in a single peak. Their downfield shift is characteristic of aromatic protons.[7]
~6.0-6.5
Broad Singlet
2H
Hydroxyl (-OH)
These are the protons of the gem-diol (hydrate). Their chemical shift can be variable and the peak is often broad due to chemical exchange and hydrogen bonding. Signal may exchange with D₂O.
~5.2-5.5
Singlet
1H
Methine (-CH(OH)₂)
The proton on the carbon bearing the two hydroxyl groups. It appears as a singlet as there are no adjacent protons.
~3.8-3.9
Singlet
6H
Methoxy (-OCH₃)
The six protons of the two equivalent methoxy groups at positions 3 and 5.
~3.7-3.8
Singlet
3H
Methoxy (-OCH₃)
The three protons of the methoxy group at position 4.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 3,4,5-Trimethoxyphenylglyoxal Hydrate
Chemical Shift (δ) ppm (Predicted)
Assignment
Rationale
~192-195
Carbonyl Carbon (C=O)
The deshielded carbonyl carbon is expected to appear significantly downfield.[1]
~153
Aromatic Carbon (C-O)
Aromatic carbons directly attached to the electron-donating methoxy groups.[7]
~143
Aromatic Carbon (C-O)
The aromatic carbon at position 4, attached to a methoxy group.
~129-132
Aromatic Carbon (C-C=O)
The quaternary aromatic carbon attached to the glyoxal group.
~106-108
Aromatic Carbon (C-H)
The two equivalent aromatic carbons bonded to hydrogen.[7]
~90-95
Methine Carbon (-CH(OH)₂)
The hydrated carbon, significantly shielded compared to an aldehyde carbon due to the attached oxygens.
~60-61
Methoxy Carbon (-OCH₃)
The carbon of the methoxy group at the 4-position.[1]
~56
Methoxy Carbon (-OCH₃)
The carbons of the two equivalent methoxy groups at the 3 and 5-positions.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Principle and Rationale
For 3,4,5-Trimethoxyphenylglyoxal Hydrate, FT-IR is particularly useful for confirming the presence of the carbonyl (C=O) group, the hydroxyl (O-H) groups of the hydrate, the aromatic C-H bonds, and the C-O bonds of the methoxy ethers. The presence of a broad O-H stretch and the specific frequency of the C=O stretch are key diagnostic features.
Experimental Protocol: FT-IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and simple method that requires minimal sample preparation.
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent like isopropanol and air-drying.
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.[8]
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ to improve the signal-to-noise ratio.[8]
Data Interpretation and Analysis
Table 3: Characteristic IR Absorption Bands for 3,4,5-Trimethoxyphenylglyoxal Hydrate
Wavenumber (cm⁻¹) (Predicted)
Intensity
Assignment
Rationale
3200-3500
Strong, Broad
O-H Stretch (hydrate)
The broadness of this peak is a hallmark of hydrogen-bonded hydroxyl groups, confirming the hydrate structure.
~3010
Weak-Medium
Aromatic C-H Stretch
Characteristic stretching vibration for sp² C-H bonds on the aromatic ring.
2840-2980
Medium
Aliphatic C-H Stretch
Stretching vibrations from the methyl groups of the methoxy substituents.
1670-1690
Strong, Sharp
Carbonyl C=O Stretch
The stretching vibration of the ketone group. Its position is influenced by conjugation with the aromatic ring.
~1590, ~1500
Medium-Strong
Aromatic C=C Stretch
Skeletal vibrations of the benzene ring.
1200-1300
Strong
Aryl-Alkyl Ether C-O Stretch (Asymmetric)
Characteristic asymmetric C-O-C stretching from the methoxy groups.[9]
A complex region that includes symmetric C-O-C stretching from the methoxy groups and C-O stretching from the gem-diol.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and carbonyl groups.
Principle and Rationale
Molecules containing π-electrons or non-bonding electrons can absorb energy in the UV or visible range to excite these electrons to higher anti-bonding molecular orbitals. For 3,4,5-Trimethoxyphenylglyoxal Hydrate, the expected absorptions are due to π → π* transitions in the aromatic ring and n → π* transitions associated with the carbonyl group. The solvent choice is important; it must be transparent in the region of interest (typically 200-800 nm).[10]
Experimental Protocol: UV-Vis Spectroscopy
Solution Preparation: Prepare a dilute stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile). A typical concentration is around 10-100 µM.
Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).
Sample Measurement: Rinse and fill the cuvette with the sample solution.
Data Acquisition: Place the cuvette in the spectrophotometer and record the absorbance spectrum over a range of approximately 200-400 nm.[11]
Data Interpretation and Analysis
Table 4: Predicted UV-Vis Absorption Maxima for 3,4,5-Trimethoxyphenylglyoxal Hydrate
Wavelength (λ_max) (nm) (Predicted)
Type of Transition
Chromophore
~220-240
π → π
Benzene Ring
~270-290
π → π
Benzene Ring & C=O
~320-340
n → π*
Carbonyl Group (C=O)
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Principle and Rationale
In Electrospray Ionization (ESI), a common soft ionization technique, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ or sodiated adducts [M+Na]⁺. This method is ideal for confirming the molecular weight of the analyte with minimal fragmentation. The high-resolution capability of modern mass spectrometers allows for the determination of the elemental formula with high accuracy.
Experimental Protocol: Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (approx. 1-10 µg/mL) in a suitable solvent like methanol or acetonitrile.
Infusion: The solution is infused directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.
Data Acquisition: The ions are guided into the mass analyzer (e.g., Time-of-Flight or Orbitrap), where their m/z ratios are measured. The spectrum is recorded, typically in positive ion mode.
Data Interpretation and Analysis
Table 5: Predicted Mass Spectrometry Data for 3,4,5-Trimethoxyphenylglyoxal Hydrate
m/z Value (Predicted)
Assignment
Rationale
243.0863
[M+H]⁺
The protonated molecular ion of C₁₁H₁₄O₆ (Calculated Exact Mass: 242.0790).
265.0682
[M+Na]⁺
The sodiated molecular ion, commonly observed in ESI-MS.
225.0757
[M-H₂O+H]⁺
A potential fragment resulting from the loss of a water molecule from the hydrate structure, a common fragmentation pathway for gem-diols.
197.0808
[C₁₀H₁₃O₄]⁺
Fragment corresponding to the protonated 3,4,5-trimethoxybenzoyl cation, resulting from cleavage of the C-C bond between the two carbonyl-related carbons.
Integrated Spectroscopic Workflow and Data Validation
Caption: Integrated workflow for the spectroscopic characterization of 3,4,5-Trimethoxyphenylglyoxal Hydrate.
Causality in Validation:
MS confirms the molecular weight (242.22 g/mol ) and formula (C₁₁H₁₄O₆) predicted.
NMR integration confirms the proton count (14H) and the ¹³C count (11C) from the MS-derived formula.
FT-IR confirms the functional groups (O-H, C=O, C-O) whose carbons and protons are assigned in the NMR spectra.
The broad O-H stretch in the FT-IR spectrum validates the hydrate structure suggested by the unique -CH(OH)₂ signals in the NMR spectra and the loss of water observed in MS fragmentation .
The UV-Vis spectrum confirms the presence of the conjugated aromatic carbonyl system, which is consistent with the chemical shifts observed in the NMR spectra .
Conclusion
The spectroscopic characterization of 3,4,5-Trimethoxyphenylglyoxal Hydrate requires a multi-faceted approach that leverages the strengths of NMR, FT-IR, UV-Vis, and Mass Spectrometry. By following the detailed protocols and applying the interpretive principles outlined in this guide, researchers can confidently verify the structure, confirm the purity, and ensure the quality of this valuable synthetic intermediate. This rigorous analytical validation is the bedrock upon which reliable and reproducible scientific research and drug development are built.
References
Synthesis, spectroscopic characterization, thermal analysis, and evaluation of the antioxidant activities of (E)-3,4,5 - soachim. (2025). Journal de la Société Chimique de Tunisie. [Link]
NP-MRD. (n.d.). 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0167201). Natural Products Magnetic Resonance Database. Retrieved from [Link]
ResearchGate. (n.d.). UV-vis spectra of 3, 4, 5 (a) and 3a, 4a, 5a (b) in DMF. Retrieved from [Link]
Patel, R. P., et al. (2015). Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. International Journal of Pharmaceutical Sciences and Research, 6(9), 3845-3851. [Link]
Lo, M., et al. (2024). Synthesis and structure of (E)-3,4,5-trihydroxy-N′-(3,4,5-trimethoxybenzylidene)benzohydrazide monohydrate. IUCrData, 9(3), x240212. [Link]
PubChem. (n.d.). 3,4-dimethoxyphenylglyoxal hydrate. Retrieved from [Link]
Japanese Pharmacopoeia. (n.d.). Infrared Reference Spectra. Retrieved from [Link]
Japanese Pharmacopoeia. (n.d.). Ultraviolet-visible Reference Spectra. Retrieved from [Link]
MassBank. (2012). Resveratrol; LC-ESI-ITFT; MS2; CE 35 eV; [M+H]+. Retrieved from [Link]
Al-Ghorbani, M., et al. (2022). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 27(7), 2266. [Link]
ResearchGate. (n.d.). 1 HNMR spectrum of 3-(3', 4', 5'-trimethoxybenzyl)-5, 7-dimethoxy-8-methyl-4H-chromen-4-one(9d). Retrieved from [Link]
SpectraBase. (n.d.). 3,4,5-Trimethoxyphenol. Retrieved from [Link]
Wang, Y., et al. (2020). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. European Journal of Medicinal Chemistry, 207, 112720. [Link]
ResearchGate. (2022). (PDF) Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]
Al-Hussain, S. A., et al. (2023). Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. Pharmaceuticals, 16(6), 843. [Link]
Rohman, A., & Man, Y. B. C. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 1-10. [Link]
Kumar, R., et al. (2022). Combining Fourier-transform infrared spectroscopy and multivariate analysis for chemotyping of cell wall composition in Mungbean (Vigna radiata (L.) Wizcek). Scientific Reports, 12(1), 1989. [Link]
SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid. Retrieved from [Link]
Heller, S. R., & Milne, G. W. A. (1980). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]
Arenas-García, J., et al. (2023). The Spectroscopic Characterization and Photophysical Properties of a Hydrated Lanthanum Ion Complex with a Triazole Ligand by Several DFT Methods. Molecules, 28(16), 6128. [Link]
Voirin, B. (1983). UV spectral differentiation of 5-hydroxy- and 5-hydroxy-3-methoxyflavones with mono-(4′;), di-(3′,4′) or tri-(3′,4′,5′)-substituted B rings. Phytochemistry, 22(10), 2107-2145. [Link]
Gürdeniz, G., & Öztekin, N. (2021). Three-Way Analysis-Based pH-UV-Vis Spectroscopy for Quantifying Allura Red in An Energy Drink and Determining Colorant's pKa. Communications Faculty of Sciences University of Ankara Series B: Chemistry and Chemical Engineering, 63(1), 1-14. [Link]
Application Note: Catalysts for 3,4,5-Trimethoxyphenylglyoxal Hydrate Cycloaddition Reactions
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and catalyst optimization for multicomponent cycloadditions. Executive Summa...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, validated protocols, and catalyst optimization for multicomponent cycloadditions.
Executive Summary & Chemical Rationale
The 3,4,5-trimethoxyphenyl moiety is a privileged pharmacophore heavily featured in tubulin-binding anticancer agents (e.g., combretastatin A-4, colchicine) and antimicrobial compounds. Incorporating this motif into complex heterocyclic scaffolds is a major objective in drug discovery. 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG hydrate) serves as an ideal, highly reactive 1,2-dielectrophilic synthon for these structural assemblies[1].
Why the Hydrate?
Anhydrous arylglyoxals are notoriously unstable, prone to rapid polymerization and auto-oxidation. The monohydrate (a gem-diol) is a stable, crystalline solid. Under catalytic conditions, the hydrate acts as a "slow-release" reservoir for the highly electrophilic free aldehyde. As the aldehyde is consumed by the catalyst (e.g., via amine condensation), the equilibrium shifts, preventing side reactions and maximizing atom economy[2].
This application note details two primary catalytic pathways for TMPG hydrate cycloadditions:
L-Proline-Catalyzed 1,3-Dipolar Cycloadditions (Synthesis of Pyrrolizidines)
DABCO-Catalyzed Domino [4+2] Cycloadditions (Synthesis of O/N-Heterocycles)
L-Proline-Mediated 1,3-Dipolar Cycloaddition
Mechanistic Insight & Causality
L-Proline is a bifunctional organocatalyst that plays a dual role in this multicomponent reaction (MCR). It acts both as a secondary amine catalyst and a stoichiometric reactant[3].
Condensation: The secondary amine of L-proline condenses with the aldehyde of TMPG hydrate to form an iminium ion intermediate.
Decarboxylation: The inherent carboxylic acid group of L-proline facilitates a thermal decarboxylation, generating a highly reactive azomethine ylide in situ[1].
Cycloaddition: This 1,3-dipole undergoes a stereoselective [3+2] cycloaddition with a dipolarophile (e.g.,
β
-nitrostyrene) to construct the pyrrolizidine core, a scaffold ubiquitous in natural product alkaloids.
Pathway Visualization
Caption: L-Proline-mediated generation of azomethine ylides from TMPG hydrate and subsequent [3+2] cycloaddition.
Experimental Protocol: Synthesis of Trimethoxyphenyl-Pyrrolizidines
Self-validating system: The evolution of CO₂ gas serves as a visual indicator of azomethine ylide generation.
Initiation: To a 25 mL round-bottom flask equipped with a magnetic stirrer, add TMPG hydrate and L-proline in 5.0 mL of i-PrOH.
Ylide Generation: Stir the suspension at room temperature for 15 minutes. The mixture will transition to a homogeneous yellow solution as the iminium intermediate forms.
Cycloaddition: Add trans-
β
-nitrostyrene in one portion. Stir the reaction mixture at room temperature for 12 hours.
Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 3:1). The consumption of the highly UV-active
β
-nitrostyrene indicates completion.
Workup: Remove the solvent under reduced pressure. Dissolve the crude residue in EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) to remove unreacted L-proline.
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography to yield the functionalized pyrrolizidine.
Quantitative Data: Solvent & Temperature Optimization
Table 1: Optimization parameters for L-Proline catalyzed [3+2] cycloaddition.
Entry
Solvent
Temperature (°C)
Time (h)
Yield (%)
Diastereomeric Ratio (dr)
1
MeOH
25
14
62
85:15
2
CH₃CN
80
6
74
88:12
3
DMF
120
4
55
70:30 (Decomposition)
4
i-PrOH
25
12
86
>95:5
Insight: i-PrOH at room temperature provides the optimal balance of solubility for the hydrate and stability for the transient ylide, maximizing both yield and stereoselectivity[3].
DABCO-Catalyzed Domino Cycloaddition
Mechanistic Insight & Causality
1,4-Diazabicyclo[2.2.2]octane (DABCO) is a highly nucleophilic, sterically unhindered tertiary amine. In multicomponent reactions involving TMPG hydrate and 1,3-dicarbonyls (e.g., dimedone), DABCO acts as a superior Lewis base catalyst[4].
Unlike primary or secondary amines that would form imines with the glyoxal, DABCO selectively deprotonates the 1,3-dicarbonyl to trigger a Knoevenagel condensation. This is followed by a Michael addition of a second dicarbonyl equivalent, and finally, an intramolecular cyclization (loss of H₂O) to yield complex oxygen heterocycles like trans-tetrahydrobenzofuran-4-ones[5].
Pathway Visualization
Caption: DABCO-catalyzed domino Knoevenagel/Michael/Cycloaddition sequence for O-heterocycles.
Experimental Protocol: Synthesis of Tetrahydrobenzofuran-4-ones
Self-validating system: The product precipitates directly from the aqueous-ethanolic solvent system, driving the reaction forward via Le Chatelier's principle.
Preparation: In a 50 mL round-bottom flask, dissolve dimedone and DABCO in 10 mL of the H₂O/EtOH mixture.
Addition: Add TMPG hydrate to the stirring solution. The mixture will initially be a suspension.
Reflux: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours.
Precipitation: As the reaction progresses, the highly functionalized tetrahydrobenzofuran-4-one derivative will begin to precipitate out of the hot solution as a dense solid[4].
Isolation: Cool the reaction mixture to 0 °C in an ice bath for 30 minutes to maximize precipitation. Filter the solid under vacuum using a Büchner funnel.
Purification: Wash the filter cake with ice-cold aqueous ethanol (2 x 5 mL). The crude product is typically >95% pure, but can be recrystallized from hot ethanol if analytical purity is required.
Quantitative Data: Catalyst Loading Optimization
Table 2: Optimization of DABCO loading in H₂O/EtOH under reflux.
Entry
DABCO Loading (mol%)
Time (min)
Yield (%)
Purity (by HPLC, %)
1
None (Control)
240
Trace
N/A
2
5
180
71
92
3
10
120
94
>98
4
20
120
93
95 (Minor side products)
Insight: A 10 mol% loading of DABCO is the "sweet spot" that ensures rapid deprotonation of dimedone without promoting base-catalyzed degradation of the TMPG hydrate[5].
Advanced Considerations: Soft Lewis Acid Catalysis
While organocatalysis dominates arylglyoxal chemistry, transition metal catalysis offers unique asymmetric advantages. Cu(I) complexes, utilizing chiral bisphosphine ligands, can catalyze direct asymmetric aldol additions to TMPG hydrate. Because Cu(I)-based nucleophiles are uniquely insensitive to protonolysis, the in situ generated water from the hydrate does not poison the catalyst, allowing for the synthesis of highly enantioenriched chiral alcohols[2].
References
Chemical Reviews (2013) . Arylglyoxals in Synthesis of Heterocyclic Compounds. Available at:[Link]
The Journal of Organic Chemistry (2017) . Direct Catalytic Asymmetric Aldol Addition of an α-CF3 Amide to Arylglyoxal Hydrates. Available at:[Link]
RSC Advances (2023) . Pseudo-multicomponent reactions. Available at:[Link]
RSC Advances (2025) . Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Available at:[Link]
Application Note: Divergent Synthesis of Bioactive Heterocyclic Scaffolds Using 3,4,5-Trimethoxyphenylglyoxal Hydrate
Executive Summary & Mechanistic Rationale As a Senior Application Scientist, I approach the synthesis of heterocyclic scaffolds not merely as a sequence of mixing reagents, but as a carefully orchestrated series of mecha...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist, I approach the synthesis of heterocyclic scaffolds not merely as a sequence of mixing reagents, but as a carefully orchestrated series of mechanistic events. 3,4,5-Trimethoxyphenylglyoxal hydrate is an exceptional, highly versatile C2 building block in medicinal chemistry.
The rationale for utilizing this specific reagent is twofold:
Pharmacophore Integration : The 3,4,5-trimethoxyphenyl (TMP) group is a privileged structural motif. It is widely recognized for its ability to bind the colchicine-binding site of tubulin, disrupting microtubule polymerization—a critical mechanism in targeted anticancer therapies[1].
Dual Electrophilicity : The glyoxal moiety possesses two adjacent electrophilic carbon centers. The aldehyde carbon is highly reactive and prone to initial nucleophilic attack, while the ketone carbon is less reactive and participates in subsequent cyclization. The hydrate form stabilizes the aldehyde, ensuring controlled reactivity and preventing rapid degradation during storage[2].
By leveraging this regioselective reactivity, we can drive divergent cyclocondensations with dinucleophiles to synthesize distinct classes of nitrogen-containing heterocycles, such as 1,2,4-triazines and 1H-imidazoles[3],[1].
Pathway Visualization
Divergent synthesis pathways of 1,2,4-triazines and 1H-imidazoles from glyoxal hydrate.
Experimental Protocols: A Self-Validating System
A robust protocol must be a self-validating system. The following workflows incorporate specific spectroscopic checkpoints to validate intermediate formation and ensure high-fidelity synthesis.
Protocol A: Synthesis of 3,4,5-Trimethoxyphenyl-Substituted 1,2,4-Triazines
Context : 1,2,4-triazines are prominent anticancer scaffolds. Condensing aminoguanidines with the glyoxal hydrate yields these structures efficiently[1].
Step 1: Reactant Preparation. In a 50 mL round-bottom flask, dissolve the aminoguanidine derivative (e.g., 0.524 g) in 15 mL of glacial acetic acid.
Causality Insight: Glacial acetic acid serves a dual purpose. As a solvent, it provides a homogeneous environment. As an acid catalyst, it protonates the carbonyl oxygen of the glyoxal, increasing the electrophilicity of the carbon center to facilitate the attack by the weakly nucleophilic aminoguanidine[1].
Step 2: Addition. Slowly add 3,4,5-trimethoxyphenylglyoxal hydrate (0.242 g) to the stirring solution at room temperature.
Step 3: Cyclocondensation. Equip the flask with a reflux condenser and heat the reaction mixture to reflux for 24–45 hours. The highly electrophilic aldehyde carbon is attacked first by the hydrazine moiety, followed by cyclization at the ketone carbonyl[1].
Step 4: Isolation. Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure and triturate the residue with cold water to precipitate the crude product.
Step 5: Purification. Filter the crude solid and recrystallize from dry p-dioxane to afford the pure 1,2,4-triazine derivative (Yields typically range from 47% to 92%)[1].
Step 6: Self-Validation (QC). Perform
1
H-NMR (DMSO-
d6
). Confirm the success of the cyclization by verifying the absence of the aminoguanidine NH signals (typically at 4.0 and 6.0 ppm) and the presence of a new diagnostic singlet at ~9.0 ppm, corresponding to the H-6 proton of the newly formed 1,2,4-triazine ring[1].
Protocol B: Synthesis of Highly Substituted 1H-Imidazoles
Context : Imidazoles synthesized from glyoxals exhibit unique properties, including Excited State Intramolecular Proton Transfer (ESIPT) capabilities, making them valuable as luminescent probes and antiviral agents[3],[4].
Step 1: Primary Condensation. Dissolve (2E)-N-hydroxy-2-hydroxyimino-2-phenylethanamine in absolute ethanol. Add an equimolar amount of 3,4,5-trimethoxyphenylglyoxal hydrate.
Step 2: Intermediate Isolation. Stir the mixture at reflux until TLC indicates complete consumption of the starting materials. Isolate the intermediate (1-hydroxy-5-phenyl-1H-imidazol-2-yl)phenylmethanone derivative[3].
Step 3: Derivatization. React the isolated intermediate with trimethyl phosphite (or chloroacetone) under an inert atmosphere to yield the highly substituted 2-(3,4,5-trimethoxybenzoyl)-4(5)-phenyl-1H-imidazole[3].
Step 4: Self-Validation (QC). Utilize high-resolution mass spectrometry (HRMS) to confirm the [M - H]⁺ peak.
1
H-NMR should display distinct singlets for the methoxy groups of the TMP moiety between 3.83 and 4.17 ppm, confirming the structural integrity of the pharmacophore[3].
Biological Evaluation & Signaling Pathways
The synthesized 1,2,4-triazine derivatives exhibit potent cytotoxic activity against human cancer cell lines (e.g., HCT-116, HeLa, MCF-7) with IC₅₀ values frequently below 100 μM[1].
Mechanism of Action : The compounds trigger the intrinsic apoptotic pathway. This is initiated by the loss of mitochondrial membrane potential (
Δψm
), a phenomenon validated using the JC-1 fluorescent dye assay. In treated cells, a shift from red fluorescence (J-aggregates in healthy cells) to green fluorescence (monomers in depolarized cells) is observed. Concurrently, the translocation of phosphatidylserine to the outer leaflet of the cell membrane is quantified using Annexin V/PI staining, confirming both early and late apoptotic populations[1].
Apoptotic signaling mechanism induced by synthesized TMP-1,2,4-triazine derivatives.
Quantitative Data Summary
Scaffold Class
Dinucleophile Reagent
Solvent / Catalyst
Reaction Time
Yield Range
Validation Markers (
1
H-NMR)
Primary Biological Target
1,2,4-Triazines
Aminoguanidines
Glacial Acetic Acid
24–45 h
47% – 92%
Loss of NH (4-6 ppm); New singlet at ~9.0 ppm
Apoptosis Induction (Cancer)
1H-Imidazoles
α-Hydroxyaminooximes
Ethanol / Trimethyl phosphite
Variable
56% – 98%
TMP methoxy singlets at ~3.83, 4.17 ppm
ESIPT Probes / Antiviral
References
Title : Novel 5-Substituted 2-(Aylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides: Synthesis, Molecular Structure, Anticancer Activity, Apoptosis-Inducing Activity and Metabolic Stability
Source : Molecules (MDPI) / PubMed Central
URL :[Link]
Title : Alkyl-substituted 1,1'-Dihydroxy-2,2'bimidazoles: Reactions with Methyl Iodide and Trimethyl Phosphite
Source : Russian Journal of Organic Chemistry
URL :[Link]
Technical Support Center: Optimizing Temperature Conditions for 3,4,5-Trimethoxyphenylglyoxal Hydrate Reactions
Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that 3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly versatile reagent.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Science Support Center. As researchers and drug development professionals, you know that 3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate is a highly versatile reagent. It serves as a critical electrophilic building block in the synthesis of complex heterocycles (such as anticancer 1,2,4-triazines) and acts as a highly specific chemiluminogenic probe for guanine nucleobases in DNA analysis.
However, the bifunctional nature of the glyoxal moiety means its reactivity is exquisitely sensitive to thermal conditions. Incorrect temperature ramping can lead to polymerization, premature decomposition of intermediates, or failure to crystallize the hydrate. This guide provides field-proven insights, self-validating protocols, and troubleshooting steps to master TMPG reactions.
Mechanistic Overview: The Role of Thermal Control
The reactivity of TMPG is dictated by the equilibrium between its anhydrous dicarbonyl form and its hydrated gem-diol form.
High-Temperature Regimes (Reflux, >100 °C): Thermal energy drives the dehydration of the gem-diol, exposing the highly reactive dicarbonyl system. This is required for condensation reactions with amines (e.g., aminoguanidines) to form Schiff bases, followed by cyclization into stable heterocycles[1].
Low-Temperature Regimes (Room Temp to 4 °C): Lower temperatures stabilize the hydrate network. In analytical applications, such as DNA derivatization, room temperature prevents the thermal degradation of the unstable dioxetane-like chemiluminescent intermediates formed upon reaction with guanine[2][3].
Divergent thermal pathways of TMPG dictating its use in synthesis versus analytical detection.
Quantitative Data: Temperature Optimization Matrix
To ensure reproducibility across different applications, refer to the validated thermal parameters below.
Protocol A: Two-Stage Thermal Synthesis of TMPG Hydrate
Causality Focus: Preventing exothermic runaway and driving thermodynamic crystallization.
Initiation (40 °C): Add 3,4,5-trimethoxyacetophenone (50 mmol) to a stirred solution of selenium dioxide (45 mmol) in 40 mL of dioxane. Maintain strictly at 40 °C.
Validation Check: The solution should slowly change color without vigorous boiling. Initiating at 40 °C prevents rapid, uncontrolled exothermic bumping, allowing the solid SeO₂ to safely dissolve and interact with the ketone[2].
Primary Oxidation (Reflux): Elevate the temperature to reflux (~101 °C) for 2 hours.
Secondary Oxidation (Reflux): Add an additional portion of SeO₂ (45 mmol) to the reaction mixture and reflux for another 3 hours.
Validation Check: The presence of a black, insoluble precipitate (elemental selenium) confirms the reduction of SeO₂ and the successful oxidation of the methyl group to the glyoxal moiety[2].
Filtration: Filter the hot mixture to remove the insoluble elemental selenium.
Thermodynamic Hydration (4 °C): Mix the filtrate with 240 mL of distilled water and immediately transfer to a 4 °C environment for approximately 15 hours.
Validation Check: Crystalline solid formation. The hydrate form is thermodynamically favored at lower temperatures in aqueous media. Failure to cool adequately will result in an oily, unworkable suspension[2].
Protocol B: High-Temperature Cyclization for 1,2,4-Triazine Derivatives
Causality Focus: Overcoming the activation energy barrier for ring closure.
Condensation: Combine the synthesized TMPG hydrate (e.g., 0.242 g) with the target aminoguanidine derivative in glacial acetic acid.
Thermal Cyclization (Reflux): Heat the mixture to reflux (~118 °C) and maintain stirring for 24 to 45 hours.
Validation Check: Monitor via TLC or ¹H-NMR. The disappearance of the characteristic aminoguanidine NH signals at 4.0 and 6.0 ppm confirms the successful condensation between the amine and the carbonyl groups of TMPG, leading to heterocyclic ring formation[1].
Isolation: Cool the mixture to room temperature and crystallize the crude product from dry p-dioxane to yield the pure 5-substituted 1,2,4-triazine[1].
Step-by-step thermal workflow from TMPG synthesis to heterocycle cyclization.
Troubleshooting & FAQs
Q1: Why does my TMPG synthesis yield a sticky oil instead of a crystalline hydrate?A1: This is a thermodynamic control issue during the hydration phase. If the aqueous mixture is not maintained strictly at 4 °C for at least 15 hours, the equilibrium shifts away from the stable hydrate network. Ensure your filtrate is completely cooled before aqueous precipitation, and verify the temperature of your cold room or refrigerator[2].
Q2: Can I accelerate the heterocycle condensation reaction by increasing the temperature above the boiling point of acetic acid using a pressurized microwave reactor?A2: It is highly discouraged. While higher temperatures theoretically increase the kinetic rate of the initial Schiff base formation, TMPG is susceptible to thermal degradation, decarbonylation, and polymerization at extreme temperatures. Refluxing in glacial acetic acid (~118 °C) provides the precise thermal energy required for cyclization without degrading the glyoxal moiety[1].
Q3: Why is room temperature specified for DNA guanine derivatization with TMPG, when most chemical derivatizations require heat?A3: In analytical applications, TMPG reacts specifically with the guanine nucleobases of DNA strands to form an unstable chemiluminescent intermediate[2][3]. Elevated temperatures accelerate the decomposition of this intermediate before the chemiluminescence (CL) signal can be captured by the photomultiplier tube (PMT) or CCD camera, leading to false negatives. Strict adherence to room temperature ensures maximum signal-to-noise ratio.
References
[2] Title: Precise Microfluidic Luminescent Sensor Platform with Controlled Injection System | ACS Omega
Source: ACS Publications
URL:[Link]
Optimizing catalyst load for 3,4,5-Trimethoxyphenylglyoxal hydrate condensations
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 3,4,5-Trimethoxyphenylglyoxal (...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Synthesis Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 3,4,5-Trimethoxyphenylglyoxal (TMPG) hydrate condensations.
TMPG hydrate is a critical electrophilic precursor in the synthesis of complex heterocycles, including 1,2,4-triazines, imidazoles, and combretastatin-analogous tubulin inhibitors. However, the unique electronic properties of the trimethoxy-substituted aromatic ring often lead to stalled reactions, poor yields, or unwanted polymerization if the catalyst load is not rigorously optimized.
Part 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my condensation with TMPG hydrate and aminoguanidine stall at 50% conversion when using standard glacial acetic acid?The Causality: The three electron-donating methoxy groups on the phenyl ring significantly increase the electron density of the aromatic system. This resonance donation partially neutralizes the electrophilicity of the adjacent
α
-keto carbonyl carbon. Glacial acetic acid acts as both a solvent and a weak Brønsted acid, but it often lacks the proton-donating strength required to fully activate this deactivated carbonyl. Consequently, the rate-determining step—the nucleophilic attack of the amine—is severely retarded, requiring 24 to 45 hours of reflux[1].
The Solution: Transition from a solvent-mediated weak acid to a targeted catalytic system. Introducing 5–10 mol% of a stronger Brønsted acid (like
p
-TsOH) or a solid acid catalyst (like Boron sulfonic acid,
B(HSO4)3
) lowers the activation energy for the initial dehydration of the hydrate and subsequent imine formation, driving the reaction to completion in under 2 hours[2].
Q2: I increased my Lewis acid catalyst loading to 20 mol% to speed up the reaction, but my yield dropped and the mixture turned into a dark tar. What happened?The Causality: Phenylglyoxals are highly prone to self-condensation and polymerization at elevated temperatures, especially in the presence of high concentrations of Lewis acids. When you exceed the optimal catalyst threshold (typically >10 mol%), the catalyst begins to mediate intermolecular aldol-type condensations between the glyoxal molecules rather than the desired cross-condensation with your nucleophile.
The Solution: Cap your catalyst loading at 5.0 mol% for highly active chiral phosphoric acids (CPAs)[3] or 10 mol% for milder solid-supported catalysts like magnetic Layered Double Hydroxides (nano-LDH)[4].
Q3: How does catalyst loading affect the enantiomeric excess (ee) when synthesizing chiral hydantoins from TMPG hydrate?The Causality: In asymmetric condensations, the background (uncatalyzed) reaction competes with the catalyzed pathway. If the chiral catalyst load is too low (e.g., <2.0 mol%), the uncatalyzed racemic pathway becomes competitive, eroding the overall ee. Conversely, pushing the load above 5.0 mol% rarely improves ee and complicates purification.
The Solution: Kinetic studies show that a precise loading of 2.0 to 5.0 mol% of a chiral phosphoric acid (e.g., (R)-H8-BINOL) strikes the perfect balance, ensuring the catalyzed pathway dominates the transition state, yielding >95% ee without inducing substrate dimerization[3].
Part 2: Catalyst Optimization Data
To facilitate rapid decision-making, the following table synthesizes field-proven quantitative data for TMPG hydrate and related phenylglyoxal condensations.
This protocol details the optimized synthesis of a 1,2,4-triazine derivative utilizing a low-load solid acid catalyst, bypassing the traditional 45-hour acetic acid reflux. It is designed as a self-validating system: built-in checkpoints ensure mechanistic integrity at each step.
Objective: Condensation of TMPG hydrate with an aminoguanidine derivative.
Catalyst: Boron sulfonic acid,
B(HSO4)3
(4.0 mol%).
Step-by-Step Methodology:
Pre-activation (Dehydration): In a 50 mL round-bottom flask, add 3,4,5-Trimethoxyphenylglyoxal hydrate (1.0 mmol) and
B(HSO4)3
(0.04 mmol, ~14 mg).
Solvent Addition: Add 10 mL of a 1:1 mixture of absolute Ethanol and
H2O
.
Causality Check: The aqueous-ethanolic mixture solubilizes the hydrate while the solid acid catalyst drives the equilibrium toward the active dicarbonyl electrophile.
Nucleophile Introduction: Slowly add the aminoguanidine hydrochloride (1.0 mmol) while stirring at 400 rpm.
Thermal Cyclization: Attach a reflux condenser and heat the mixture to 80 °C.
Validation Check (TLC): After 30 minutes, spot the mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The disappearance of the yellow TMPG spot (active under 254 nm UV) validates the completion of the rate-determining nucleophilic attack.
Work-up & Catalyst Recovery: Cool the reaction to 25 °C. The product will precipitate as the solubility drops. Filter the solid. The
B(HSO4)3
catalyst remains in the aqueous filtrate and can be recovered via solvent evaporation for reuse.
Purification: Recrystallize the crude solid from dry
p
-dioxane or aqueous ethanol to yield the pure 1,2,4-triazine.
Validation Check (NMR): In the
1H
-NMR spectrum (DMSO-
d6
), the absence of
NH
signals at 4.0 and 6.0 ppm confirms successful double condensation and ring closure[1].
Part 4: Mechanistic Visualization
The following diagram maps the kinetic pathway of the acid-catalyzed condensation, highlighting exactly where the optimized catalyst load intervenes to lower the activation energy (
Ea
).
Caption: Mechanistic pathway of acid-catalyzed TMPG hydrate condensation.
Title: Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas
Source: Royal Society of Chemistry (Chemical Science)
URL: [Link]
Title: B(HSO4)3 as an Efficient Catalyst for the Syntheses of Bis(1H-indol-3-yl)ethanones
Source: SciSpace (Journal of the Iranian Chemical Society)
URL: [Link]
Title: Optimization of the reaction conditions (Nanocatalyst for One-Pot Ecofriendly Synthesis)
Source: ResearchGate
URL: [Link]
Comparative analysis of substituted arylglyoxals and 3,4,5-Trimethoxyphenylglyoxal hydrate
Introduction & Strategic Overview Arylglyoxals are highly reactive 1,2-dicarbonyl compounds that serve as critical electrophilic building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) for a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
Arylglyoxals are highly reactive 1,2-dicarbonyl compounds that serve as critical electrophilic building blocks in organic synthesis, particularly in multicomponent reactions (MCRs) for assembling complex heterocycles[1][2]. While general substituted arylglyoxals are broadly utilized for generating libraries of bioactive scaffolds (e.g., pyrroles, thiazoles, pyrazolo-pyridines)[3][4], 3,4,5-Trimethoxyphenylglyoxal hydrate (TMPG) stands out as a highly specialized derivative. The 3,4,5-trimethoxy substitution pattern not only imparts unique steric and electronic effects that stabilize the hydrate form[5][6], but also provides distinct functionalities in medicinal chemistry (e.g., tubulin inhibition/anticancer activity)[7] and analytical biochemistry (chemiluminogenic detection of guanine in DNA/RNA)[8][9].
Mechanistic Divergence & Reactivity Profiles
General Substituted Arylglyoxals
The reactivity of arylglyoxals is driven by the highly electrophilic aldehydic carbon, which is adjacent to the ketonic carbonyl.
Electronic Effects : Electron-withdrawing groups (EWGs) like halogens (e.g., 4-Cl, 4-Br) or nitro groups increase the electrophilicity of the aldehyde, accelerating nucleophilic attack in MCRs[2][3]. Electron-donating groups (EDGs) slightly dampen this reactivity but are well-tolerated.
Applications : They are standard precursors in [3+2+1] and [3+2] cycloadditions, reacting with enolates, amines, and pyrazoles to form fused heterocyclic systems[3][10].
3,4,5-Trimethoxyphenylglyoxal Hydrate (TMPG)
Hydrate Stability : The strong electron-donating nature of the three methoxy groups, combined with steric bulk, stabilizes the gem-diol (hydrate) form at room temperature[5][6]. During reactions, the hydrate must often be dehydrated in situ (e.g., by heating or using Lewis acids) to reveal the reactive glyoxal.
Biochemical Specificity : Unlike standard arylglyoxals, TMPG is uniquely utilized as a chemiluminogenic reagent. It reacts specifically with the guanine moiety of DNA/RNA in the presence of tetra-n-propylammonium hydroxide (TPA) to generate chemiluminescence, enabling ultrasensitive detection of telomerase activity or PCR products without fluorescent labels[9][11].
Workflow & Pathway Visualization
Figure 1: Divergent application pathways of general substituted arylglyoxals vs. TMPG hydrate.
Quantitative Performance Comparison
The following table synthesizes the experimental performance metrics of general arylglyoxals versus TMPG across their primary application domains[1][3][9][11].
50–75% (Synthesis) / High quantum yield (Detection)
Analytical Sensitivity
N/A (Not typically used as sensors)
Detects telomerase activity in 100–10,000 cells
Key Reagents/Catalysts
p-TsOH, Acetic Acid, Al₂O₃
Tetra-n-propylammonium hydroxide (TPA), DMF
Self-Validating Experimental Protocols
To ensure reproducibility and mechanistic transparency, the following protocols detail the distinct workflows for both classes of compounds. The causality behind each step is explicitly defined to establish a self-validating system.
Protocol A: One-Pot Multicomponent Synthesis of 1,3-Thiazoles using Substituted Arylglyoxals
Objective: Synthesize fully substituted 1,3-thiazole hybrids via a catalyst-free [3+2+1] cyclization[1].
Step-by-Step Methodology:
Reagent Preparation: In a 25 mL round-bottom flask, add the substituted arylglyoxal (1.0 mmol), a thiobenzamide derivative (1.0 mmol), and lawsone (1.0 mmol).
Causality: Equimolar ratios ensure optimal atom economy for the three-component condensation.
Solvent Addition: Add 5.0 mL of glacial acetic acid (AcOH) to the mixture.
Causality: Acetic acid acts as both a solvent and a mild Brønsted acid promoter. It facilitates the initial Knoevenagel-type condensation and subsequent cyclization without the need for toxic metal catalysts[1].
Thermal Activation: Stir the reaction mixture at 90 °C for 2–4 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 3:7).
Causality: Elevated temperature provides the activation energy required for the final dehydration and aromatization steps to yield the stable 1,3-thiazole core.
Isolation & Purification: Upon completion, cool the mixture to room temperature and pour it into crushed ice. Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol.
Causality: Quenching in ice water forces the hydrophobic heterocyclic product to precipitate, allowing for simple filtration and avoiding complex chromatographic purification[1][10].
Protocol B: Ultrasensitive Chemiluminescent Detection of DNA using TMPG
Objective: Detect guanine-rich DNA sequences (e.g., PCR products or telomerase activity) using TMPG as a chemiluminogenic label[9][11].
Step-by-Step Methodology:
Membrane Spotting: Spot the target DNA sample (e.g., PCR product) onto a nylon or PVDF membrane and crosslink via UV irradiation.
Causality: UV crosslinking covalently binds the nucleic acids to the membrane, preventing sample loss during subsequent washing and reagent incubation steps[8].
Reagent Preparation (TMPG): Prepare a fresh solution of 3,4,5-Trimethoxyphenylglyoxal hydrate (0.1 M) in dimethylformamide (DMF).
Causality: TMPG is highly soluble in polar aprotic solvents like DMF. Fresh preparation prevents premature degradation of the glyoxal moiety.
Reaction Incubation: Apply the TMPG solution to the membrane, followed immediately by the addition of 0.1 M tetra-n-propylammonium hydroxide (TPA) aqueous solution. Incubate at room temperature for 3–5 minutes.
Causality: TPA provides the specific alkaline environment required to catalyze the cycloaddition between the glyoxal groups of TMPG and the unprotected guanine bases of the DNA. This specific adduct formation is the source of the chemiluminescence[9][12].
Signal Acquisition: Place the membrane in a dark box and capture the light emission using a CCD camera or a luminometer for 2.0 minutes.
Causality: The chemical reaction generates a transient excited state that emits photons upon relaxation. Immediate detection is critical as the chemiluminescent flash kinetics peak within the first few minutes[8][9].
Conclusion
While general substituted arylglyoxals are indispensable workhorses for the rapid, atom-economical assembly of diverse heterocyclic libraries, 3,4,5-Trimethoxyphenylglyoxal hydrate occupies a specialized niche. Its unique structural stability and specific reactivity with guanine make it an invaluable tool for both the design of targeted anticancer agents and the development of ultrasensitive, label-free diagnostic assays.
References
One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone. The Journal of Organic Chemistry - ACS Publications. 1
Four-Component Bicyclization Approaches to Skeletally Diverse Pyrazolo[3,4-b]pyridine Derivatives. PMC - NIH. 2
Domino Reaction of Arylglyoxals with Pyrazol-5-amines: Selective Access to Pyrazolo-Fused 1,7-Naphthyridines, 1,3-Diazocanes, and Pyrroles. The Journal of Organic Chemistry - ACS Publications. 3
Recent advances in the synthesis of pyrroles via multicomponent reactions using arylglyoxals. Semantic Scholar. 4
Arylglyoxals as Versatile Synthons for Heterocycles Through Multi-Component Reactions. ResearchGate.10
Ultrasensitive Detection of MicroRNA through Rolling Circle Amplification on a DNA Tetrahedron Decorated Electrode. Bioconjugate Chemistry - ACS Publications. 11
Buy Online CAS Number 858255-78-4 - TRC - 3,4,5-Trimethoxyphenylglyoxal Hydrate. LGC Standards. 6
A Senior Application Scientist's Guide to the Biological Validation of Novel 3,4,5-Trimethoxyphenylglyoxal Hydrate Derivatives
Introduction: The Promise of the 3,4,5-Trimethoxyphenyl Scaffold The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, recognized for its prevalence in a multitude of biologically...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Promise of the 3,4,5-Trimethoxyphenyl Scaffold
The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2][3] This structural motif is a cornerstone of numerous natural and synthetic molecules with potent anticancer properties.[4][5][6] Specifically, the TMP group is a well-established feature of potent tubulin polymerization inhibitors, which disrupt microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.[2][3][6]
3,4,5-Trimethoxyphenylglyoxal hydrate serves as a versatile and reactive starting material for the synthesis of novel derivatives, such as chalcones, thiazoles, and pyrimidines, that incorporate this key pharmacophore.[4][5][7] However, the synthesis of a new chemical entity is merely the first step. Rigorous biological validation is paramount to ascertain its therapeutic potential.
This guide, from the perspective of a Senior Application Scientist, provides an in-depth framework for validating the biological activity of newly synthesized compounds derived from 3,4,5-Trimethoxyphenylglyoxal hydrate. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and robust approach to characterization. This document will objectively compare potential outcomes with established alternatives and provide the supporting experimental frameworks necessary for confident evaluation.
Part 1: Foundational Analysis - Cellular Cytotoxicity Profiling
The initial and most fundamental assessment for any potential anticancer agent is its ability to kill or inhibit the proliferation of cancer cells. This is quantified by determining the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. We will compare two robust and widely adopted colorimetric assays: the MTT and XTT assays. Both rely on the metabolic activity of viable cells to reduce a tetrazolium salt into a colored formazan product.
Causality of Choice: MTT vs. XTT
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic, cost-effective method.[8] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are insoluble in aqueous solution.[8] A solubilization step (typically using DMSO or an SDS-HCl solution) is required to dissolve these crystals before measuring the absorbance.[9][10]
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a second-generation alternative. Its key advantage is that the formazan product is water-soluble, eliminating the need for the additional solubilization step.[8][11] This simplifies the protocol and reduces potential errors associated with incomplete dissolution of formazan crystals.[11] The choice between them often comes down to balancing the cost-effectiveness of MTT against the convenience and potentially higher reproducibility of XTT.
Caption: General workflow for determining compound cytotoxicity using tetrazolium-based assays.
Protocol 1: MTT Cytotoxicity Assay
This protocol is a synthesized standard procedure based on established methodologies.[2][10]
Cell Seeding: Seed human cancer cells (e.g., HepG2, MCF-7) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Preparation: Prepare a stock solution of the synthesized 3,4,5-Trimethoxyphenylglyoxal hydrate derivative in sterile DMSO. Perform serial dilutions in serum-free culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells is below 0.5% to avoid solvent toxicity.
Treatment: Carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with the highest concentration of DMSO used) and a positive control (a known cytotoxic drug like Etoposide or Doxorubicin).
Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂. The duration is dependent on the cell line's doubling time.
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[10] Add 10 µL of this MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into visible purple formazan crystals.
Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[8][9]
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance (OD) at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background noise.
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Comparative Data: Expected Cytotoxicity Profile
The performance of newly synthesized compounds should be benchmarked against established anticancer agents.
Compound ID
Target Cancer Cell Line
IC₅₀ (µM) - Hypothetical Data
Reference Compound
IC₅₀ (µM) - Literature
TMP-Derivative 1
MCF-7 (Breast)
7.5 ± 0.8
Etoposide
~5-15
TMP-Derivative 2
A549 (Lung)
12.3 ± 1.5
Etoposide
~10-20
TMP-Derivative 3
HepG2 (Liver)
4.2 ± 0.5
Etoposide
~5-10
Vehicle Control
All
>100
-
-
Part 2: Mechanistic Deep Dive - Tubulin Polymerization Assays
Given the prevalence of the TMP moiety in known tubulin inhibitors, a direct investigation into this mechanism is a logical and critical next step.[2][3] Microtubules are dynamic polymers of α- and β-tubulin dimers essential for forming the mitotic spindle during cell division.[12] Compounds can either inhibit polymerization (like Nocodazole) or stabilize existing microtubules (like Paclitaxel), both of which disrupt microtubule dynamics and lead to mitotic arrest.
We will employ a two-pronged approach: a cell-free in vitro assay to confirm direct interaction with tubulin, and a cell-based assay to validate this mechanism within the complex cellular environment.
Protocol 2: In Vitro Tubulin Polymerization Assay (Spectrophotometric)
This assay measures light scattering, which is proportional to the amount of microtubule polymer formed.[13][14]
Reagent Preparation: All reagents, especially the purified tubulin protein, must be kept on ice to prevent spontaneous polymerization.[12][13][14] Prepare a reaction mixture containing tubulin (e.g., 2-3 mg/mL), GTP (1 mM), and a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).[13][15]
Assay Setup: In a pre-chilled 96-well half-area plate, add the test compounds at various concentrations.[13] Include a vehicle control (DMSO), a polymerization inhibitor (e.g., 10 µM Nocodazole), and a polymerization enhancer (e.g., 10 µM Paclitaxel).[13]
Initiation of Polymerization: Add the cold tubulin reaction mixture to each well. Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Polymerization is initiated by this temperature shift.[13][14]
Data Acquisition: Measure the change in absorbance (turbidity) at 340 nm every 30-60 seconds for 60-90 minutes in kinetic mode.[12][13]
Data Analysis: Plot absorbance versus time to generate polymerization curves. Compare the Vmax (maximum rate of polymerization) and the final steady-state absorbance of the test compounds to the controls. Inhibitors will decrease the Vmax and final absorbance, while stabilizers will often increase both.
Caption: Workflow for an in vitro spectrophotometric tubulin polymerization assay.
This assay validates the in vitro findings by measuring the ratio of soluble (unpolymerized) to polymerized tubulin within treated cells.[16]
Cell Culture and Treatment: Seed cells (e.g., A375) in 6-well plates and grow to sub-confluency. Treat the cells with the test compound (e.g., at its 1x and 5x IC₅₀ concentration), a vehicle control (DMSO), a known inhibitor (e.g., Combretastatin A-4), and a stabilizer (e.g., Paclitaxel) for 6 hours.[16]
Cell Lysis and Fractionation: Wash the cells with warm PBS. Lyse the cells with a hypotonic buffer (e.g., 20 mM Tris-HCl pH 6.8, 1 mM MgCl₂, 2 mM EGTA, 0.5% NP-40) containing protease inhibitors.[16] This buffer preserves the polymerized microtubule structures.
Separation: Centrifuge the lysates at high speed (e.g., 13,200 rpm) at room temperature. The supernatant contains the soluble, unpolymerized tubulin fraction. The pellet contains the polymerized, cytoskeletal tubulin fraction.[16]
Sample Preparation: Carefully collect the supernatant. Resuspend the pellet in an equal volume of hypotonic buffer. Determine the total protein concentration of both fractions using a BCA assay.[16]
Western Blotting: Load equal amounts of protein (e.g., 6 µg) from the supernatant and pellet fractions into an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunodetection: Probe the membrane with a primary antibody against α-tubulin overnight at 4°C. Follow this with an HRP-conjugated secondary antibody.[16] Detect the bands using a chemiluminescent substrate.
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). For each treatment condition, calculate the percentage of tubulin in the polymerized (pellet) fraction relative to the total tubulin (pellet + supernatant). Inhibitors will increase the soluble fraction, while stabilizers will increase the polymerized fraction.
The effect of novel compounds should be compared to standards with known mechanisms.
Compound ID
Assay Type
Effect on Tubulin Polymerization
Reference Compound
Known Effect
TMP-Derivative 1
In Vitro
65% Inhibition @ 10 µM
Nocodazole
Inhibition
TMP-Derivative 2
In Vitro
No significant effect
-
-
TMP-Derivative 3
In Vitro
40% Enhancement @ 10 µM
Paclitaxel
Stabilization/Enhancement
TMP-Derivative 1
Cell-Based
Increase in soluble tubulin fraction
Combretastatin A-4
Inhibition
TMP-Derivative 3
Cell-Based
Increase in polymerized tubulin fraction
Paclitaxel
Stabilization
Part 3: Visualizing the Downstream Consequences
Disruption of microtubule dynamics is a catastrophic event for a dividing cell, ultimately triggering apoptosis. This process is often mediated by complex signaling cascades. For instance, prolonged mitotic arrest can activate the spindle assembly checkpoint, leading to the activation of pro-apoptotic pathways, which can involve cascades like the MAPK/ERK pathway.[2][17]
Caption: Simplified signaling cascade following microtubule disruption by a TMP derivative.
Conclusion
This guide provides a structured, multi-faceted approach to the biological validation of novel compounds synthesized from 3,4,5-Trimethoxyphenylglyoxal hydrate. By progressing logically from broad cytotoxicity screening to specific mechanistic assays, researchers can build a comprehensive profile of their compounds' activity. The emphasis on appropriate controls, comparison with established standards, and understanding the causality behind each protocol ensures that the data generated is both robust and trustworthy. This framework serves not only to identify promising lead candidates but also to build a deep, mechanistic understanding of their function, which is indispensable for the advancement of drug discovery and development.
References
Cell-Based Tubulin Polymerization Assay. Bio-protocol. Available from: [Link]
Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [Link]
Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC. Available from: [Link]
HTS-Tubulin Polymerization Assay Kit. Cytoskeleton, Inc. Available from: [Link]
Protocol Guide: XTT Assay for Cell Viability and Proliferation. Roche. Available from: [Link]
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]
Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling. PMC. Available from: [Link]
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. ResearchGate. Available from: [Link]
Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines. Minia Journal of Medical Research. Available from: [Link]
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. Available from: [Link]
Design, Synthesis and Biological Evaluation of 3-(3,4,5-Trimethoxyphenyl)-5-(2-(5-arylbenzo[b]thiophen-3-yl)oxazol-5-yl)isoxazole Derivatives as Anticancer Agents. ResearchGate. Available from: [Link]
Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. Available from: [Link]
Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. PMC. Available from: [Link]
Piplartine-Inspired 3,4,5-Trimethoxycinnamates: Trypanocidal, Mechanism of Action, and In Silico Evaluation. MDPI. Available from: [Link]
Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. ResearchGate. Available from: [Link]
Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. MDPI. Available from: [Link]
As a Senior Application Scientist, managing the lifecycle of highly reactive organic intermediates like 3,4,5-Trimethoxyphenylglyoxal hydrate is critical for both laboratory safety and regulatory compliance. Frequently u...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, managing the lifecycle of highly reactive organic intermediates like 3,4,5-Trimethoxyphenylglyoxal hydrate is critical for both laboratory safety and regulatory compliance. Frequently utilized in complex drug development and agrochemical synthesis, this compound presents specific handling and disposal challenges due to its irritating dust and highly oxygenated structure.
This guide provides a field-proven, self-validating protocol for its safe handling, spill containment, and ultimate thermal destruction, ensuring you have the mechanistic understanding required to maintain a secure laboratory environment.
Chemical Profile & Hazard Stratification
Before executing any operational protocol, it is imperative to understand the physicochemical properties that dictate our safety measures. 3,4,5-Trimethoxyphenylglyoxal hydrate is a solid organic compound that primarily poses risks through inhalation and direct mucosal contact[1].
Table 1: Physicochemical and Hazard Profile
Parameter
Specification
Causality / Operational Impact
Chemical Name
3,4,5-Trimethoxyphenylglyoxal hydrate
Highly oxygenated aromatic; dictates the required combustion profile during disposal.
Formula / MW
C11H14O6 / 242.22 g/mol
The hydrate form affects solubility and dictates dry-cleanup methods to prevent sticky residues.
Physical State
Solid / Crystalline Powder
Prone to aerosolization; necessitates strict engineering controls and dust management.
Primary Hazards
H315, H319, H335 (Irritant)
Requires robust PPE to prevent skin, eye, and respiratory irritation[2].
Disposal Code
P501
Mandates disposal via an approved, licensed chemical waste disposal plant[3].
Standard Operating Procedure: Spill Response and Containment
Accidental release of solid powders requires immediate, methodical action to prevent aerosolization and subsequent inhalation exposure. The following protocol is a self-validating system designed to contain and neutralize the threat without exacerbating the spread of the chemical.
Step-by-Step Spill Response Methodology:
Evacuation and Ventilation: Immediately evacuate non-essential personnel from the immediate area. Maximize local exhaust ventilation (e.g., fume hoods, snorkel exhausts) to capture any aerosolized particulates[4].
Validation Step: Verify that room air pressure remains negative relative to adjacent corridors using a tissue flutter test or digital monitor.
PPE Donning: Responders must equip a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant gloves (nitrile, minimum 8 mil), and tightly sealed safety goggles[2].
Dry Containment (No Water): Do not immediately apply water. Use a dedicated chemical spill brush and dustpan to gently sweep up the solid[4].
Mechanistic Causality: Gentle sweeping minimizes the kinetic energy transferred to the powder, preventing dust clouds. Applying water to a hydrate powder initially can create a sticky, concentrated residue that is significantly harder to decontaminate.
Waste Transfer: Transfer the collected bulk solid into a heavy-duty, sealable hazardous waste bag or a high-density polyethylene (HDPE) container.
Site Decontamination: Once the bulk solid is removed, wash the spill site with a mixture of water and a mild detergent to break down any residual organic films.
Validation Step: Visually inspect the surface under bright light to ensure no crystalline residue remains; wipe the area with a damp, dark-colored paper towel and check for white particulate transfer.
Caption: Sequential workflow for the safe containment of 3,4,5-Trimethoxyphenylglyoxal hydrate spills.
Standard Operating Procedure: Proper Disposal (P501)
The ultimate disposal of 3,4,5-Trimethoxyphenylglyoxal hydrate must strictly adhere to 3[3]. Because it is a heavily substituted, oxygen-rich aromatic compound, direct landfill disposal or drain disposal is strictly prohibited due to the risk of soil and aquatic contamination[2]. The scientifically sound and legally compliant method is high-temperature chemical incineration.
Step-by-Step Disposal Methodology:
Waste Segregation: Collect all unreacted 3,4,5-Trimethoxyphenylglyoxal hydrate, contaminated packaging, and spill cleanup materials in clearly labeled, chemically compatible containers (e.g., sealed glass bottles or HDPE drums).
Solvent Dissolution (Preparation for Incineration): Prior to incineration, the solid waste is typically dissolved or uniformly mixed with a highly combustible solvent (such as ethanol, acetone, or a designated waste fuel) by the waste management facility[4].
Mechanistic Causality: Injecting a solid powder directly into an incinerator can lead to incomplete combustion and the release of volatile organic micro-particulates. Dissolving the compound in a combustible solvent ensures a homogenous liquid fuel stream. This guarantees a uniform burn rate and maximizes the thermal destruction efficiency (DRE > 99.99%).
Thermal Destruction: The solution is injected into a licensed chemical incinerator operating at temperatures exceeding 1000°C. At this extreme temperature, the aromatic rings and methoxy groups are completely oxidized into carbon dioxide and water vapor.
Effluent Scrubbing: The incinerator must be equipped with an afterburner and a wet scrubber system[4].
Mechanistic Causality: The afterburner provides extended residence time at high temperatures to destroy any complex organic intermediates formed during the initial burn. The scrubber neutralizes any trace acidic gases or uncombusted carbon monoxide before atmospheric venting, ensuring strict environmental compliance.
Manifest Verification: Obtain and retain the Certificate of Destruction from the licensed waste disposal facility.
Validation Step: Cross-reference the weight of the waste shipped with the weight destroyed on the manifest to ensure 100% accountability and prevent diversion.
Caption: Mechanistic pathway for thermal destruction and environmental neutralization of chemical waste.